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Compound of Interest

Compound Name: 1,2,3-Trimethylcyclopentane

Cat. No.: B043311

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,2,3-
trimethylcyclopentane (CsHie, Molecular Weight: 112.21 g/mol ), a saturated alicyclic
hydrocarbon. Due to the presence of three stereocenters, 1,2,3-trimethylcyclopentane can
exist as several stereoisomers, each with unique spectroscopic characteristics. This document
compiles available experimental data for specific isomers and presents illustrative data where
public experimental spectra are unavailable. The information herein is intended to support
identification, characterization, and quality control efforts in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of 1,2,3-
trimethylcyclopentane, including the relative stereochemistry of the three methyl groups. The
chemical environment of each proton and carbon atom is highly sensitive to its spatial
arrangement, leading to distinct NMR spectra for each isomer.

'H NMR Spectroscopy

The proton NMR spectra of 1,2,3-trimethylcyclopentane isomers are generally complex due
to the small chemical shift differences between the methine and methylene protons on the
cyclopentane ring, as well as extensive spin-spin coupling. The methyl groups typically appear
as doublets or singlets in the upfield region of the spectrum.
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lllustrative *H NMR Data for a Stereoisomer of 1,2,3-Trimethylcyclopentane:

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~1.80 - 1.65 m 3H CH (ring)
~1.55-1.20 m 4H CH: (ring)
~0.95 d 3H CHs
~0.88 d 3H CHs
~0.82 d 3H CHs

Note: This data is illustrative and based on general principles for substituted cycloalkanes.
Actual chemical shifts and coupling constants will vary depending on the specific sterecisomer
and the solvent used.

3C NMR Spectroscopy

Carbon-13 NMR spectroscopy is particularly useful for distinguishing between stereocisomers of
1,2,3-trimethylcyclopentane, as the number of unique carbon signals directly reflects the
molecule's symmetry. For instance, a meso compound with a plane of symmetry will exhibit
fewer signals than a chiral isomer.

13C NMR Spectral Data:

Publicly available experimental 13C NMR data for a specific isomer of 1,2,3-
trimethylcyclopentane is limited. However, a spectrum is noted as available from Wiley-VCH.
[1] The expected chemical shifts for the methyl and ring carbons would fall in the typical alkane
region (approximately 10-50 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the types of chemical bonds present in a molecule. For
a saturated hydrocarbon like 1,2,3-trimethylcyclopentane, the IR spectrum is characterized
by the stretching and bending vibrations of C-H and C-C bonds.
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The following data is derived from the gas-phase IR spectrum of (1a,2a,30)-1,2,3-
trimethylcyclopentane available in the NIST Chemistry WebBook.[2][3][4][5][6]

Significant IR Absorption Peaks for (1a,20,30)-1,2,3-Trimethylcyclopentane:

Wavenumber (cm~?) Assignment

2960 - 2870 C-H stretching (methyl and methylene)
1465 C-H bending (methylene)

1380 C-H bending (methyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 1,2,3-trimethylcyclopentane, electron ionization (EI) leads to the formation
of a molecular ion (M*) and various fragment ions. The fragmentation pattern is a fingerprint

that can aid in the identification of the compound.

The following data is based on the mass spectrum of (1a,2a,33)-1,2,3-trimethylcyclopentane
from the NIST Chemistry WebBook.[7][8][9]

Major Fragment lons for (1a,2a,3p3)-1,2,3-Trimethylcyclopentane (EI-MS):
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miz Relative Intensity Possible Fragment
112 Moderate [CsH16]* (Molecular lon)
97 High [C7H13]* (M - CH3)

83 Moderate [CeH11]* (M - C2H5s)

70 High [CsH1o]*

69 High [CsHo]*

56 High [CaHs]*

55 Very High [CaH7]*

41 Very High [CsHs]*

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of liquid
hydrocarbon samples like 1,2,3-trimethylcyclopentane.

NMR Spectroscopy

A sample of 1,2,3-trimethylcyclopentane is dissolved in a deuterated solvent, typically
chloroform-d (CDCls), and transferred to a 5 mm NMR tube. *H and 3C NMR spectra are
acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons.
For *H NMR, spectra are typically recorded with 16-32 scans, while 13C NMR spectra may
require several hundred to thousands of scans for adequate signal-to-noise. Chemical shifts
are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

For liquid samples, an IR spectrum can be obtained using the neat liquid. A drop of 1,2,3-
trimethylcyclopentane is placed between two salt plates (e.g., NaCl or KBr) to form a thin
film. The plates are then mounted in the sample holder of an FTIR spectrometer. A background
spectrum of the clean salt plates is recorded first and automatically subtracted from the sample
spectrum. The spectrum is typically recorded over the range of 4000-400 cm™—1.
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Mass Spectrometry

Mass spectra are commonly obtained using a gas chromatograph coupled to a mass
spectrometer (GC-MS). A diluted solution of 1,2,3-trimethylcyclopentane in a volatile solvent
(e.g., dichloromethane or hexane) is injected into the GC. The sample is vaporized and
separated on a capillary column (e.g., a nonpolar DB-5ms column). The separated components
then enter the mass spectrometer, where they are ionized by electron impact (typically at 70
eV). The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector

records their abundance.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic

analysis of 1,2,3-trimethylcyclopentane.
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Caption: General workflow for spectroscopic analysis.
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Caption: Mass spectrometry fragmentation of 1,2,3-trimethylcyclopentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1,2,3-Trimethylcyclopentane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043311#spectroscopic-data-for-1-2-3-
trimethylcyclopentane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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